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Compound of Interest

Compound Name: SCO-PEG2-Maleimide

Cat. No.: B12369115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SCO-PEG2-Maleimide is a heterobifunctional crosslinker that enables the precise and efficient

conjugation of molecules to cysteine residues on proteins, peptides, and other biomolecules.

This linker incorporates three key elements: a sulfhydryl-reactive maleimide group, a

hydrophilic polyethylene glycol (PEG) spacer, and a cyclooctyne (SCO) moiety for subsequent

copper-free click chemistry reactions. The maleimide group specifically reacts with the thiol

group of a cysteine residue to form a stable thioether bond. This targeted approach is crucial in

the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other

functionalized biomolecules where site-specific modification is paramount. The PEG spacer

enhances solubility and reduces steric hindrance, while the SCO group provides a

bioorthogonal handle for further functionalization via Strain-Promoted Azide-Alkyne

Cycloaddition (SPAAC).

Mechanism of Cysteine-Specific Conjugation
The conjugation of SCO-PEG2-Maleimide to a cysteine-containing biomolecule proceeds via a

Michael addition reaction. The maleimide group contains an electrophilic double bond that

readily reacts with the nucleophilic thiol group (sulfhydryl group) of a cysteine residue. This

reaction is highly specific for thiols within a pH range of 6.5 to 7.5, forming a stable covalent

thioether linkage.[1] At pH values above 7.5, the maleimide group can also react with primary
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amines, such as the side chain of lysine residues, although the reaction with thiols is

significantly faster at neutral pH.

Quantitative Data Summary
The efficiency and stability of the maleimide-thiol conjugation are critical parameters for

successful bioconjugation. The following tables summarize key quantitative data gathered from

relevant studies.

Table 1: Conjugation Efficiency of Maleimide-Functionalized Molecules

Molecule
1

Molecule
2

Molar
Ratio
(Maleimid
e:Thiol)

Reaction
Time

Temperat
ure

Conjugati
on
Efficiency
(%)

Referenc
e

cRGDfK
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Maleimide-

functionaliz

ed PLGA

Nanoparticl

es

2:1 30 min

Room

Temperatur

e

84 ± 4 [2]

11A4
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Maleimide-
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5:1 2 hours
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e

58 ± 12 [2]

Table 2: Stability of Maleimide-Thiol Conjugates
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Conjugate Condition
Incubation
Time

Temperatur
e

Remaining
Conjugate
(%)

Reference

Maleimide-

PEG Adduct

1 mM

Glutathione
7 days 37°C ~70 [3]

Mono-

sulfone-PEG

Adduct

1 mM

Glutathione
7 days 37°C >95 [3]

Table 3: Reaction Kinetics of Maleimide-Thiol and SCO-Azide Reactions

Reaction Reactants
Second-Order Rate
Constant (k₂)

Reference

Maleimide-Thiol

Conjugation

Maleimide and

Cysteine
~10² M⁻¹s⁻¹

Strain-Promoted

Azide-Alkyne

Cycloaddition

(SPAAC)

Cyclooctyne and

Azide

2.4 x 10⁻³ to 34

M⁻¹s⁻¹

Experimental Protocols
Protocol 1: General Procedure for Cysteine-Specific
Protein Conjugation
This protocol provides a general guideline for conjugating SCO-PEG2-Maleimide to a protein

containing accessible cysteine residues.

Materials:

Protein with accessible cysteine residue(s)

SCO-PEG2-Maleimide
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another thiol-free buffer

such as Tris or HEPES.

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

Quenching Reagent: Cysteine or N-acetylcysteine.

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

Protein Preparation:

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols,

add a 10-20 fold molar excess of TCEP solution. Incubate at room temperature for 30-60

minutes.

Remove excess TCEP using a desalting column or dialysis against the conjugation buffer.

SCO-PEG2-Maleimide Preparation:

Prepare a 10 mM stock solution of SCO-PEG2-Maleimide in anhydrous DMSO or DMF

immediately before use.

Conjugation Reaction:

Add a 10-20 fold molar excess of the SCO-PEG2-Maleimide stock solution to the

prepared protein solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring or rotation.

Quenching the Reaction:
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Add a quenching reagent, such as cysteine or N-acetylcysteine, at a final concentration of

1-10 mM to react with any excess SCO-PEG2-Maleimide.

Incubate for 15-30 minutes at room temperature.

Purification:

Remove unreacted SCO-PEG2-Maleimide and quenching reagent by size-exclusion

chromatography (SEC), dialysis, or another suitable purification method.

Protocol 2: Antibody-Drug Conjugate (ADC) Preparation
Workflow
This protocol outlines a typical workflow for the preparation of an ADC using a maleimide-

containing linker like SCO-PEG2-Maleimide.

Materials:

Monoclonal antibody (mAb)

SCO-PEG2-Maleimide linker payload

Reduction Buffer: PBS with 5 mM EDTA, pH 7.4

Reducing Agent: Dithiothreitol (DTT) or TCEP

Conjugation Buffer: PBS, pH 7.2-7.5

Quenching Solution: 10 mM Cysteine in PBS

Purification system (e.g., Protein A chromatography, SEC).

Procedure:

Antibody Reduction:

Dilute the antibody to the desired concentration in Reduction Buffer.
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Add a calculated amount of reducing agent (e.g., DTT or TCEP) to partially or fully reduce

the interchain disulfide bonds. The amount of reducing agent will determine the final drug-

to-antibody ratio (DAR).

Incubate at 37°C for 30-90 minutes.

Remove the excess reducing agent using a desalting column equilibrated with

Conjugation Buffer.

Conjugation:

Immediately after reduction and buffer exchange, add the SCO-PEG2-Maleimide linker

payload (dissolved in a suitable organic co-solvent like DMSO) to the reduced antibody. A

typical molar excess of the linker payload is 5-10 fold over the available thiol groups.

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

Quenching:

Add the Quenching Solution to cap any unreacted maleimide groups on the linker payload.

Incubate for 30 minutes at room temperature.

Purification:

Purify the resulting ADC using Protein A chromatography to remove unconjugated linker

payload and other impurities, followed by SEC for buffer exchange and removal of

aggregates.

Characterization:

Characterize the purified ADC for DAR, purity, aggregation, and binding affinity.
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Maleimide-Thiol Conjugation Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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